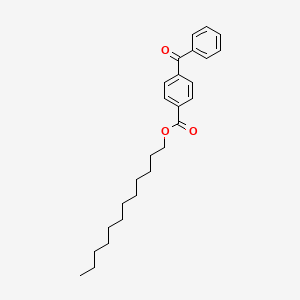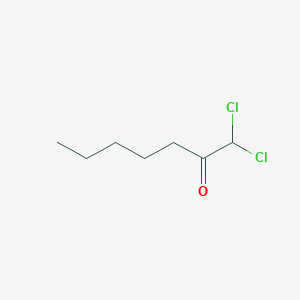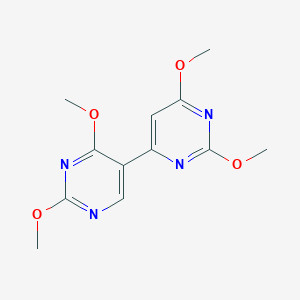
Butyryltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyryltrimethylsilane is an organosilicon compound characterized by the presence of a butyryl group attached to a trimethylsilyl moiety. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyryltrimethylsilane can be synthesized through various methods, including the reaction of butyryl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Butyryltrimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives.
Reduction: It can be reduced to form this compound hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: this compound hydride.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
Butyryltrimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of butyryltrimethylsilane involves its ability to act as a source of the butyryl group in chemical reactions. The trimethylsilyl moiety provides stability and facilitates the transfer of the butyryl group to target molecules. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme inhibition in biological systems or surface modification in material science.
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with similar reactivity but lacks the butyryl group.
Triethylsilane: Another silane with a slightly different alkyl group, used in similar applications.
Butyrylchloride: A compound that provides the butyryl group but lacks the stability conferred by the trimethylsilyl moiety.
Uniqueness: Butyryltrimethylsilane is unique due to the combination of the butyryl and trimethylsilyl groups, which provides both reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are required, such as in the synthesis of complex organic molecules and in material science.
Propriétés
Numéro CAS |
54655-56-0 |
|---|---|
Formule moléculaire |
C7H16OSi |
Poids moléculaire |
144.29 g/mol |
Nom IUPAC |
1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7(8)9(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
KCWDNSBTUCQERY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


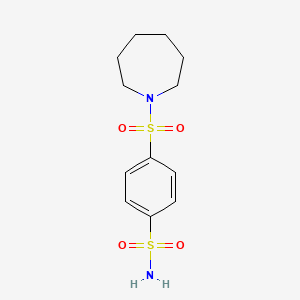

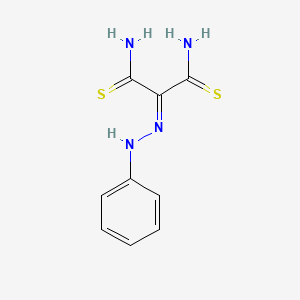
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
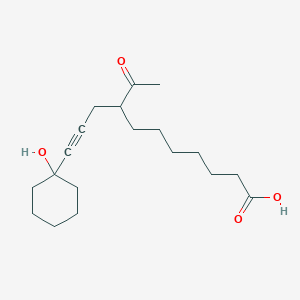

![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
